5-Bromo-2-(methylsulphonyl)pyrimidine
Overview
Description
5-Bromo-2-(methylsulphonyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2O2S . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, pyrimidines can be synthesized from diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(methylsulphonyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a methylsulfonyl group .Physical And Chemical Properties Analysis
5-Bromo-2-(methylsulphonyl)pyrimidine has a molecular weight of 237.08 g/mol. It has a topological polar surface area of 68.3 Ų and a complexity of 215. It has no hydrogen bond donors and four hydrogen bond acceptors .Scientific Research Applications
Application in Pharmaceutical Chemistry
“5-Bromo-2-(methylsulphonyl)pyrimidine” is a chemical compound with the empirical formula C5H5BrN2O2S . It’s used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
Method of Application
The synthesis of the SGLT2 inhibitors involves several steps, starting with cheap, easily available dimethyl terephthalate. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results and Outcomes
The preparation was run successfully on approximately 70 kg/batch with a total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Application in Synthesis of Pyrimido[1,2-a]benzimidazoles
“5-Bromo-2-(methylsulphonyl)pyrimidine” can be used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds are of great practical importance as they contain fragments similar to the natural heterocycles purines and pyrimidines .
Method of Application
The synthesis of pyrimido[1,2-a]benzimidazoles involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results and Outcomes
These compounds have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine . For example, non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
Application in Synthesis of Pyrimido[1,2-a]benzimidazoles
“5-Bromo-2-(methylsulphonyl)pyrimidine” can be used in the synthesis of pyrimido[1,2-a]benzimidazoles . These compounds are of great practical importance as they contain fragments similar to the natural heterocycles purines and pyrimidines .
Method of Application
The synthesis of pyrimido[1,2-a]benzimidazoles involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Results and Outcomes
These compounds have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine . For example, non-natural nucleosides such as abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methylsulfonylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIRMXABVKJKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312786 | |
Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylsulphonyl)pyrimidine | |
CAS RN |
38275-48-8 | |
Record name | 5-Bromo-2-(methylsulfonyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 262216 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038275488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38275-48-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-(methylsulphonyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38275-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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